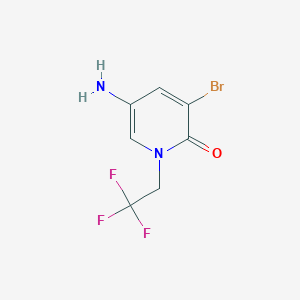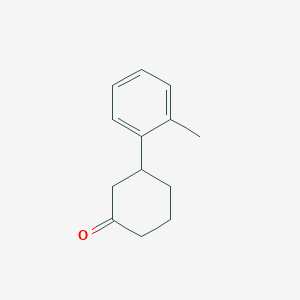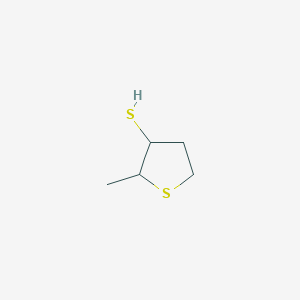
3,5-Difluoro-4-(1H-imidazol-1-YL)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of two fluorine atoms at positions 3 and 5 on the benzene ring, and an imidazole group at position 4. The aldehyde functional group is attached to the benzene ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluorobenzaldehyde and imidazole.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Procedure: The imidazole is added to a solution of 3,5-difluorobenzaldehyde in DMF, followed by the addition of potassium carbonate. The reaction mixture is stirred at an elevated temperature, typically around 100°C, for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF).
Major Products Formed
Oxidation: 3,5-Difluoro-4-(1H-imidazol-1-yl)benzoic acid.
Reduction: 3,5-Difluoro-4-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of 3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazole ring can coordinate with metal ions in enzyme active sites, affecting their catalytic function. Additionally, the fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
3,5-Difluoro-4-(1H-imidazol-1-yl)aniline: Similar structure but with an amino group instead of an aldehyde group.
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the fluorine atoms on the benzene ring.
3,5-Difluoro-4-(1H-imidazol-1-yl)benzoic acid: Oxidized form of the aldehyde.
Uniqueness
3,5-Difluoro-4-(1H-imidazol-1-yl)benzaldehyde is unique due to the presence of both fluorine atoms and an imidazole ring, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the imidazole ring provides a versatile site for chemical modifications and interactions with biological targets.
特性
分子式 |
C10H6F2N2O |
|---|---|
分子量 |
208.16 g/mol |
IUPAC名 |
3,5-difluoro-4-imidazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H6F2N2O/c11-8-3-7(5-15)4-9(12)10(8)14-2-1-13-6-14/h1-6H |
InChIキー |
KWEZAVDGBZVVGJ-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C=N1)C2=C(C=C(C=C2F)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)








![L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)

![5-Cyclopropyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13078939.png)

